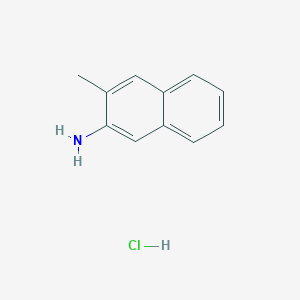

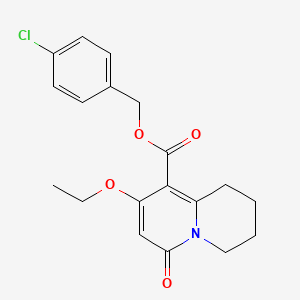

![molecular formula C11H11N3O2 B2737418 2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1517974-95-6](/img/structure/B2737418.png)

2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C11H11N3O2 . It is used for research and development .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which includes “2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid”, can be achieved through various methods. One such method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .

Molecular Structure Analysis

The molecular structure of “2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” consists of a cyclobutyl group attached to a pyrazolo[1,5-a]pyrimidine core, with a carboxylic acid group at the 6-position .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines, including “2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid”, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .

Physical And Chemical Properties Analysis

The molecular weight of “2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is 217.22 . Further physical and chemical properties are not specified in the available resources.

Applications De Recherche Scientifique

Enzyme Inhibition and Treatment of Gout

- 4-Hydroxypyrazolo[3,4-d] pyrimidine, a related compound, is a potent inhibitor of the enzyme xanthine oxidase and has been used in treating gout. It works by suppressing the oxidation of oxypurines to uric acid, which is less soluble and harder to excrete (Hall, Holloway, & Scott, 1964).

Synthesis of Heterocyclic Compounds

- Research has demonstrated the synthesis and properties of various 2-aminopyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in creating diverse chemical compounds (Zvilichovsky & David, 1983).

Antitumor and Antimicrobial Activities

- Enaminones, which include N-arylpyrazole-containing enaminones, have been used to synthesize substituted pyrazoles that exhibit antitumor and antimicrobial activities (Riyadh, 2011).

Synthesis Techniques

- Efficient one-pot synthesis techniques for producing 6-aminopyrazolopyrimidines have been developed, showing the versatility and adaptability of these compounds in chemical synthesis (Tseng, Tsai, Li, & Wong, 2019).

Fluorophores Development

- 3-Formylpyrazolo[1,5-a]pyrimidines have been used as key intermediates in the preparation of functional fluorophores, highlighting their potential in developing fluorescent probes for biological or environmental detection (Castillo, Tigreros, & Portilla, 2018).

Antimicrobial Synthesis

- Methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and tested for antimicrobial activity, indicating the potential of these compounds in medical applications (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009).

Safety and Hazards

In case of exposure to “2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid”, it is advised to remove the person to fresh air and keep them comfortable for breathing. If the substance comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and call a poison center or doctor if the person feels unwell .

Orientations Futures

The future directions for “2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” and similar compounds could involve further exploration of their optical applications, given their tunable photophysical properties . Additionally, their potential as chelating agents for ions due to the presence of heteroatoms could be another area of interest .

Propriétés

IUPAC Name |

2-cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)8-5-12-10-4-9(7-2-1-3-7)13-14(10)6-8/h4-7H,1-3H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBVSUIEDAJBRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN3C=C(C=NC3=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

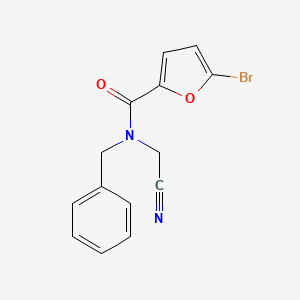

![3-[(1-Cyclobutylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2737337.png)

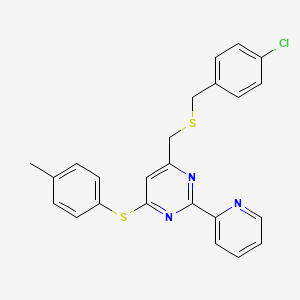

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2737338.png)

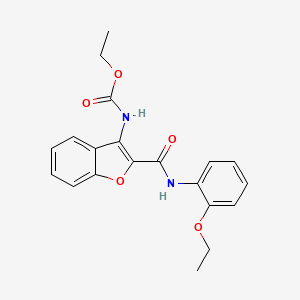

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2737339.png)

![N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2737344.png)

methyl}amino)acetate](/img/structure/B2737357.png)

![1-(4-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2737358.png)